CID 44134508

Description

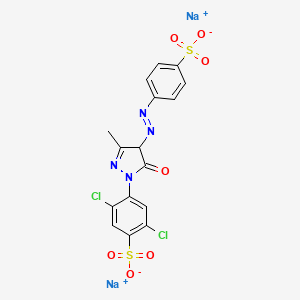

Structure

3D Structure of Parent

Properties

CAS No. |

6359-98-4 |

|---|---|

Molecular Formula |

C16H12Cl2N4NaO7S2 |

Molecular Weight |

530.3 g/mol |

IUPAC Name |

disodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H12Cl2N4O7S2.Na/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29); |

InChI Key |

BEGZRVSDOPEVKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.[Na] |

Other CAS No. |

6359-98-4 |

Related CAS |

25739-65-5 (Parent) |

Synonyms |

1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt C.I. acid yellow 17, disodium salt Lissamine Fast Yellow 2G yellow 2G yellow 2G, disodium salt |

Origin of Product |

United States |

Advanced Methodologies for Acid Yellow 17 Structural Elucidation and Analytical Quantification

Spectroscopic Characterization Techniques for Acid Yellow 17

Spectroscopic methods are fundamental for the structural elucidation and quantitative analysis of chemical compounds like Acid Yellow 17. These techniques leverage the interaction of electromagnetic radiation with the molecule to provide information about its electronic structure, functional groups, and molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution Phase Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used technique for characterizing Acid Yellow 17 in solution, providing insights into its electronic transitions and concentration-dependent behavior deswater.comresearchgate.netnanoient.orgiwaponline.com. The absorption spectrum of Acid Yellow 17 typically exhibits several characteristic peaks in the UV and visible regions, which can vary slightly depending on the solvent and concentration. For instance, in water, absorption peaks have been observed at 224 nm, 254 nm, and 400 nm researchgate.net. Other studies report a maximum absorption wavelength (λmax) around 400 nm or 402 nm sigmaaldrich.comnih.govdeswater.comnanoient.orgchemicalbook.comiwaponline.comelsevier.esscbt.com. In ethanol (B145695), peaks at 227 nm, 275 nm, and 443 nm have been reported researchgate.net.

Table 1: Reported UV-Vis Absorption Maxima for Acid Yellow 17

| Solvent | Wavelength (λmax) (nm) | Reference |

| Water | 224, 254, 400 | researchgate.net |

| Water | 400 | sigmaaldrich.comdeswater.comchemicalbook.comscbt.com |

| Water | 402 | nih.govnanoient.orgiwaponline.comiwaponline.comelsevier.es |

| Ethanol | 227, 275, 443 | researchgate.net |

The observed absorption bands in the UV-Vis spectrum of Acid Yellow 17 are attributed to specific electronic transitions within its chromophoric system. The molecule's azo group (-N=N-) and conjugated aromatic rings are key chromophores deswater.comresearchgate.netmasterorganicchemistry.com. The absorption peaks at shorter wavelengths, such as 224 nm and 254 nm (in water), are typically assigned to π*←π (pi to pi-star) transitions, representing primary and secondary electronic excitations researchgate.net. These transitions involve the promotion of electrons from bonding pi orbitals to antibonding pi-star orbitals upi.edursc.orglibretexts.org.

The longer wavelength absorption peak, around 400 nm to 443 nm, is generally attributed to an n→π* (n to pi-star) transition deswater.comresearchgate.netmasterorganicchemistry.comupi.edulibretexts.org. This transition involves the excitation of non-bonding (lone pair) electrons, often from atoms like nitrogen or oxygen within the chromophore, to an antibonding pi-star orbital masterorganicchemistry.comupi.edulibretexts.org. For Acid Yellow 17, this n→π* transition is specifically associated with the –N=N– azo group deswater.com. The presence of C=C, C=O, and C=N bonds also contributes to π→π* electronic transitions researchgate.net. Generally, n→π* transitions are weaker in intensity and occur at longer wavelengths compared to π→π* transitions upi.edulibretexts.org.

The molar extinction coefficient (ε) is a critical parameter in UV-Vis spectroscopy, providing a measure of how strongly a substance absorbs light at a particular wavelength. It is essential for the quantitative analysis of Acid Yellow 17 using Beer-Lambert's Law. For Acid Yellow 17, the molar extinction coefficient (εmax) corresponding to the maximum absorbance at 443 nm in ethanol at a concentration of 10−4 M was calculated as 1.35 × 10^4 M−1 cm−1 researchgate.net. Another reported value indicates ε ≥8000 at 252-258 nm in water at a concentration of 0.02 g/L sigmaaldrich.comchemicalbook.com. These values highlight the strong light absorption capacity of Acid Yellow 17 in the visible region, making it amenable to spectrophotometric quantification.

Table 2: Reported Molar Extinction Coefficient Values for Acid Yellow 17

| Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Concentration | Reference |

| 443 | 1.35 × 10⁴ | Ethanol | 10⁻⁴ M | researchgate.net |

| 252-258 | ≥8000 | Water | 0.02 g/L | sigmaaldrich.comchemicalbook.com |

The electronic spectra of Acid Yellow 17 are influenced by the solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity and pH can lead to shifts in the absorption maximum (λmax) and changes in absorption intensity. Studies have observed bathochromic (red shift), hypsochromic (blue shift), hyperchromic (increase in intensity), and hypochromic (decrease in intensity) shifts for Acid Yellow 17 when interacting with various combinations of surfactants and changes in pH researchgate.net.

The pH of the solution significantly affects the absorption behavior of Acid Yellow 17. For instance, the maximum uptake of Acid Yellow 17 in adsorption studies was observed in the pH range of 2.0 to 5.5, with a reduction in adsorption as pH increased nanoient.org. This pH dependency is often linked to the ionization state of the dye's functional groups, such as the sulfonate and hydroxyl groups, which can alter the electronic structure and thus the absorption characteristics sigmaaldrich.comsigmaaldrich.comnanoient.org. The pKa value of anionic Acid Yellow 17 is reported as 5.3, which influences its behavior in acidic solutions nanoient.org.

Fluorescence Emission Spectroscopy and Photophysical Investigations

Acid Yellow 17 is a fluorescent azo dye, making fluorescence emission spectroscopy a valuable tool for investigating its photophysical properties researchgate.net. Fluorescence occurs when a molecule absorbs light, gets excited to a higher electronic state, and then emits light as it returns to a lower energy state. The emitted light is typically at a longer wavelength than the absorbed light.

The emission spectra of Acid Yellow 17 in water show peaks at 295 nm, 306 nm, 412 nm, and 437 nm, corresponding to absorption peaks at 224 nm, 254 nm, and 400 nm, respectively researchgate.net. When excited at 440 nm, Acid Yellow 17 exhibits fluorescence at 532 nm at a concentration of 10−4 M researchgate.net. Another reported fluorescence peak is at 445 nm ingentaconnect.com.

Table 3: Reported Fluorescence Emission Peaks for Acid Yellow 17

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Concentration | Reference |

| 224, 254, 400 | 295, 306, 412, 437 | Water | 10⁻³ - 10⁻⁶ M | researchgate.net |

| 440 | 532 | N/A | 10⁻⁴ M | researchgate.net |

| N/A | 445 | N/A | N/A | ingentaconnect.com |

The Stokes shift is the difference in wavelength or wavenumber between the maximum of the first electronic absorption band and the maximum of the fluorescence emission band for the same electronic transition. For Acid Yellow 17, a notable Stokes shift of 89 nm (or 3776 cm−1) has been determined when excited at 440 nm, resulting in an emission at 532 nm researchgate.net. This significant shift is important for applications such as fluorescence imaging researchgate.net.

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex between the fluorophore and quencher in the ground state) or dynamic quenching (collisional deactivation of the excited fluorophore by the quencher) rroij.comscielo.org.coacs.orgmdpi.com. Fluorescence quenching of Acid Yellow 17 has been observed by examining its fluorescence spectra at various concentrations researchgate.net. Studies on the quenching of dyes often indicate that static quenching mechanisms, involving the formation of stable ground-state complexes or proton transfer, are common scielo.org.coacs.orgmdpi.com. The decrease in fluorescence intensity can also be attributed to other factors like photoinduced tautomerism or proton transfer to the solvent acs.org.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups present in Acid Yellow 17 and for monitoring changes in its molecular structure, particularly during adsorption or degradation processes. This technique provides characteristic absorption bands corresponding to specific vibrations of chemical bonds within the molecule.

Studies involving Acid Yellow 17 have utilized FTIR to confirm the presence of key functional groups. For instance, strong absorption bands indicating O-H stretching vibrations have been observed in the range of 3491 cm⁻¹ to 3560 cm⁻¹, or a prominent peak around 3301 cm⁻¹, which can be attributed to both N-H and O-H stretching vibrations iwaponline.comresearchgate.net. C-H stretching vibrations, characteristic of aliphatic and aromatic carbons, appear around 2372 cm⁻¹, 2931 cm⁻¹, 2850 cm⁻¹, and 2929 cm⁻¹ iwaponline.comresearchgate.net. The presence of a C=O stretching vibration, potentially from an ester group, has been noted at 1743 cm⁻¹ researchgate.net. Furthermore, C-H stretching and C-O-H bending vibrations are typically found at 1154 cm⁻¹ and 1021 cm⁻¹, while bending vibrations are observed at 730, 794, and 872 cm⁻¹ iwaponline.comresearchgate.net. These specific spectral assignments are vital for understanding the chemical interactions of AY17, such as its binding to adsorbent surfaces iwaponline.com.

Table 1: Characteristic FTIR Absorption Bands for Acid Yellow 17 and Related Functional Groups

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3491, 3560, 3301 | O-H / N-H stretching vibrations | iwaponline.comresearchgate.net |

| 2372, 2931, 2850, 2929 | C-H stretching vibrations (aliphatic/aromatic) | iwaponline.comresearchgate.net |

| 1743 | C=O stretching vibration (ester) | researchgate.net |

| 1154, 1021 | C-H stretching and C-O-H bending vibrations | researchgate.net |

| 730, 794, 872 | Bending vibrations | iwaponline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is an indispensable technique for the definitive confirmation of molecular structures. While specific, detailed NMR spectroscopic data for Acid Yellow 17 were not directly available in the provided search results, the principles of its application to complex organic molecules like azo dyes are well-established.

NMR provides information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbons (¹³C). By analyzing chemical shifts (the position of signals), spin-spin coupling (splitting patterns of signals), and integration values (relative number of nuclei), researchers can deduce the connectivity and arrangement of atoms within a molecule carlroth.comacs.org. For a compound like Acid Yellow 17, with its complex aromatic rings, azo (-N=N-) group, sulfonate groups, and methyl/hydroxyl substituents, ¹H NMR would reveal distinct signals for aromatic protons, methyl protons, and exchangeable protons (from -OH). Similarly, ¹³C NMR would provide signals for each unique carbon environment, including those in the aromatic rings, the pyrazole (B372694) core, and the methyl group. The presence of chlorine atoms and sulfur atoms in the sulfonate groups would influence the chemical shifts of nearby protons and carbons, offering further structural insights. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), could be employed to establish through-bond and through-space correlations, thereby confirming the complete molecular architecture of Acid Yellow 17 and any transformation products.

Chromatographic Separation and Detection Strategies

Chromatographic techniques are fundamental for the separation, identification, and quantification of Acid Yellow 17 and its various transformation products in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Acid Yellow 17 and its Transformation Products

High-Performance Liquid Chromatography (HPLC) is a widely adopted and highly sensitive method for the quantitative analysis of synthetic dyes, including Acid Yellow 17, and for monitoring their degradation or transformation products lew.romdpi.comnih.govnajah.eduresearchgate.netirjet.net. HPLC's ability to separate mixtures into individual components makes it invaluable for assessing the purity of the dye and for tracking its fate in environmental or industrial processes lew.ro.

Reversed-phase HPLC (RP-HPLC) is the most common configuration for dye analysis, typically employing a C18 stationary phase lew.romdpi.comnih.govnajah.edu. Detection is frequently achieved using UV-Visible (UV-Vis) or photodiode array (PDA) detectors, which can scan separated components across a range of wavelengths to obtain their absorption spectra lew.romdpi.comthescipub.com. Acid Yellow 17 itself exhibits an absorbance peak at 199 nm aatbio.com, while general detection wavelengths for other dyes can be set at 428 nm or 500 nm mdpi.com.

The mobile phase in HPLC for dyes often consists of a gradient elution system, combining organic solvents such as acetonitrile (B52724) or methanol (B129727) with aqueous buffers, commonly ammonium (B1175870) acetate (B1210297) or phosphoric acid, to optimize separation efficiency lew.romdpi.comnih.govnajah.eduthescipub.com. For instance, a method for tea extract analysis, which can be analogous to dye analysis, utilized HPLC with gradient elution and PDA detection, optimizing column temperature, mobile phase ratio, and detection wavelength thescipub.com. The quantitative validity of such methods is confirmed by high correlation coefficients for standard curves and acceptable recovery rates thescipub.com.

HPLC is particularly effective for analyzing transformation products. As Acid Yellow 17 degrades, new peaks appear in the chromatogram, while the peak corresponding to the parent dye diminishes or disappears. This "drastic shift" in the elution profile confirms dye degradation and the formation of various metabolites researchgate.net. HPLC coupled with mass spectrometry (LC-MS) can further enhance the identification capabilities for non-volatile or thermally labile degradation products epa.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for characterizing volatile degradation intermediates of Acid Yellow 17 ijcce.ac.irresearchgate.netiwaponline.commdpi.comdoi.org. GC-MS is often considered the "gold standard" for substance identification due to its high specificity doi.org.

In studies investigating the degradation of Acid Yellow 17, GC-MS has been employed to identify intermediate products formed during various oxidation processes, such as the Photo-Fenton system ijcce.ac.ir. Typical GC-MS conditions involve the use of a capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), for separating the sample components. Mass spectra are commonly obtained using electron-impact (EI) mode at 70 eV, with a scan range of 50-500 m/z ijcce.ac.ir. Identification of unknown compounds is facilitated by comparing the obtained mass spectra with established mass spectral libraries, such as the NIST library ijcce.ac.ir.

The identification of these volatile intermediates is crucial for proposing plausible degradation pathways, as it reveals how the larger dye molecule breaks down into smaller fragments researchgate.netiwaponline.com. While GC-MS is excellent for volatile compounds, it is important to note that many dye degradation products may be non-volatile, necessitating the use of techniques like LC-MS for their identification epa.gov.

Environmental Transformation and Degradation Pathways of Acid Yellow 17

Advanced Oxidation Processes (AOPs) for Acid Yellow 17 Abatement

AOPs have been demonstrated as effective methods for the degradation and mineralization of AY 17 in aqueous solutions. researchgate.netresearchgate.net These processes are characterized by the in-situ generation of powerful oxidizing agents. Various UV radiation-supported AOPs, including direct photolysis, UV/oxidant systems (e.g., H₂O₂, HSO₅⁻, S₂O₈²⁻), and photo-Fenton processes, have been investigated for the decomposition of AY 17. researchgate.net Studies have shown that these methods can achieve significant degradation, with the efficiency being influenced by factors such as pH, initial dye concentration, and the concentration of oxidants and catalysts. researchgate.netresearchgate.net

Photocatalysis, a subset of AOPs, involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. ijcce.ac.ir Titanium dioxide (TiO₂) is a widely used photocatalyst due to its chemical stability, low cost, and non-toxicity. researchgate.net When irradiated with light of sufficient energy, the semiconductor generates electron-hole pairs, which initiate redox reactions that produce reactive oxygen species (ROS) like hydroxyl radicals, leading to the degradation of organic pollutants. nih.gov

Heterogeneous photocatalysis using titanium dioxide (TiO₂) in slurry or immobilized form has been extensively studied for the degradation of Acid Yellow 17. scientific.netinpressco.comnih.gov The process typically involves irradiating a suspension of TiO₂ in the dye-contaminated water with a suitable light source, leading to the mineralization of the dye into CO₂, SO₄²⁻, NO₃⁻, and NH₄⁺ ions. nih.gov The efficiency of bare TiO₂, often the Degussa P25 formulation, can be influenced by parameters such as initial dye concentration, pH, and the presence of additional oxidants. semanticscholar.orgresearchgate.net For instance, one study found that 84% of a 1.2 x 10⁻⁴ M solution of AY 17 was degraded in 8 hours using TiO₂ with a cement binder under solar irradiation. semanticscholar.org

To enhance the photocatalytic efficiency of TiO₂, especially under visible light, various modifications involving doping and nanostructuring have been explored. These modifications aim to reduce the recombination rate of photogenerated electron-hole pairs and extend the catalyst's light absorption range. mdpi.commdpi.com

Ag@TiO₂: Silver-deposited or core-shell Ag@TiO₂ nanoparticles have shown enhanced photocatalytic activity for AY 17 degradation compared to unmodified TiO₂. nih.govnih.govresearchgate.net The silver nanoparticles act as electron traps, which promotes the separation of charge carriers and inhibits their recombination. nih.govresearchgate.net Under solar light, Ag@TiO₂ core-shell nanoparticles proved to be highly effective, achieving complete degradation of the dye. nih.gov The process is optimized at an acidic pH of 3. nih.gov

PANI-TiO₂: Polyaniline (PANI)-TiO₂ nanocomposites are another effective system for the visible-light-induced degradation of AY 17. researchgate.netnih.gov PANI, a conducting polymer, acts as a photosensitizer, allowing the composite to absorb visible light and initiate the photocatalytic process. mdpi.commdpi.com A study using PANI-TiO₂ nanocomposites immobilized on polystyrene cubes in a floating bed photoreactor achieved approximately 89% degradation of a 10 mg/L AY 17 solution under visible light. researchgate.netnih.gov

Sn₃O₄/Ti: Thin-film electrodes composed of mixed-valence tin oxide (Sn₃O₄) flower-like nanostructures on a titanium substrate (Sn₃O₄/TiO₂/Ti) have demonstrated high efficiency for the visible-light-driven degradation of AY 17. researchgate.netresearchgate.net This system achieved 95% color removal in 60 minutes at pH 2. researchgate.net The application of a low bias potential (photoelectrocatalysis) further increased the efficiency to 97% color removal and 83% total organic carbon (TOC) removal, with a kinetic rate nearly three times higher than photocatalysis alone. researchgate.netresearchgate.net

| Catalyst System | Light Source | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Ag@TiO₂ | Solar | Silver core inhibits electron-hole recombination, enhancing solar photocatalysis. Optimal at pH 3. | Complete decolorization and mineralization achieved. | nih.gov |

| PANI-TiO₂ | Visible | PANI acts as a sensitizer. Immobilized system in a floating bed reactor showed high performance. | ~89% degradation of 10 mg/L solution. | researchgate.netnih.gov |

| Sn₃O₄/TiO₂/Ti | Visible | Flower-like nanostructures provide a large surface area. Photoelectrocatalysis significantly enhances the rate. | 97% color removal and 83% TOC removal under low bias. | researchgate.netresearchgate.net |

The kinetics of the photocatalytic degradation of AY 17 are frequently described by the Langmuir-Hinshelwood (L-H) model. nih.govresearchgate.netnih.gov This model is often used for heterogeneous catalytic processes where the reaction occurs at the catalyst surface between adsorbed substrates and photogenerated oxidants. researchgate.net For low initial dye concentrations, the L-H model can be simplified to a pseudo-first-order kinetic model. nih.gov

The general form of the L-H model is: r = -dC/dt = (kᵣKC) / (1 + KC)

Where:

r is the initial rate of degradation

C is the concentration of the dye

kᵣ is the reaction rate constant

K is the adsorption coefficient of the dye onto the catalyst surface

Studies have consistently shown that the degradation of AY 17 follows pseudo-first-order kinetics. nih.govresearchgate.netnih.gov The apparent rate constant tends to decrease as the initial concentration of the dye increases. nih.gov For instance, the kinetics of color, total organic carbon, and chemical oxygen demand removal during the degradation of AY 17 using Ag@TiO₂ were all found to follow the Langmuir-Hinshelwood model. nih.gov Similarly, the degradation using both suspended and immobilized PANI-TiO₂ nanocomposites followed first-order kinetics. researchgate.netnih.gov

| Catalyst System | Kinetic Model | Key Kinetic Findings | Reference |

|---|---|---|---|

| TiO₂ (slurry) | Pseudo-first order | The apparent rate constant decreases with an increase in the initial dye concentration. | nih.gov |

| Ag@TiO₂ | Langmuir-Hinshelwood | The model successfully described the kinetics of color, TOC, and COD removal. | nih.gov |

| PANI-TiO₂ (suspended & immobilized) | First-order | Apparent kinetic parameters for immobilized catalysts were lower than for suspended catalysts, indicating diffusional limitations. | researchgate.netnih.gov |

The type and intensity of the light source are critical parameters in the photocatalytic degradation of AY 17, directly influencing the generation of electron-hole pairs in the semiconductor catalyst. nih.gov

UV Light: Traditional TiO₂ photocatalysis relies on UV irradiation (wavelength < 387 nm) to activate the catalyst due to its wide band gap. mdpi.com Several studies have successfully used UV lamps to achieve the degradation of AY 17 with TiO₂. scientific.netnih.gov

Visible and Solar Light: A major focus of research has been to modify catalysts to make them active under visible light, which constitutes a larger portion of the solar spectrum. mdpi.comnih.gov The use of solar light is particularly attractive as a cost-effective and environmentally friendly energy source. nih.gov Systems like Ag@TiO₂, PANI-TiO₂, and Sn₃O₄/TiO₂/Ti have been specifically designed and proven effective for AY 17 degradation under visible or solar irradiation. nih.govresearchgate.netresearchgate.net For example, Ag-deposited TiO₂ showed enhanced degradation of Reactive Yellow-17 (a structurally similar dye) under both UV and visible light compared to pure TiO₂. nih.govresearchgate.net The efficiency of the process is dependent not only on the total irradiation but also on the specific wavelengths (e.g., UV-A vs. visible) and the photon flux involved. nih.gov

The Photo-Fenton process, which combines Fenton's reagent (Fe²⁺/H₂O₂) with UV-visible light, is a highly efficient AOP for the degradation of AY 17. researchgate.netgnest.org The irradiation accelerates the catalytic cycle by photoreducing Fe³⁺ ions back to Fe²⁺, thus generating more hydroxyl radicals and enhancing the degradation rate compared to the conventional Fenton process. gnest.orgmdpi.com

Studies have shown that the photo-Fenton process (UV/H₂O₂/Fe²⁺) is a more efficient method for the removal of AY 17 from water compared to other AOPs like direct photolysis or UV/H₂O₂. researchgate.net The degradation follows pseudo-first-order kinetics, and its efficiency is strongly dependent on pH, with optimal results typically achieved at around pH 3. researchgate.netresearchgate.net The degradation rate increases with higher initial concentrations of H₂O₂ and Fe²⁺ but decreases with a higher initial concentration of the dye. researchgate.netresearchgate.net Fenton-like processes, using Fe³⁺ instead of Fe²⁺, have also been investigated, with findings suggesting that the addition of Fe³⁺ can significantly affect the initial adsorption and degradation rate of the dye. scientific.netresearchgate.net

Ozonation and Peroxone (O3/H2O2) Processes

Electrochemical Oxidation Pathways

Electrochemical oxidation offers a robust alternative for the degradation of AY 17. This method can involve either direct or indirect oxidation mechanisms. In the electro-Fenton process, a specific type of electrochemical AOP, ferrous ions (Fe²⁺) are continuously electrochemically regenerated at the cathode, while hydrogen peroxide is simultaneously produced from the reduction of oxygen. mdpi.comresearchgate.net This ensures a constant supply of Fenton's reagents to generate hydroxyl radicals.

Using a boron-doped diamond (BDD) anode in an electro-Fenton system, a decolorization efficiency of nearly 100% for AY 17 (also referred to as Reactive Yellow 17) has been achieved. researchgate.net The optimal conditions for this process were found to be an Fe²⁺ concentration of 0.04 mM, an applied current of 100 mA, an initial dye concentration of 5 mg/L, and an electrolysis time of 30 minutes. researchgate.net

Another pathway is direct electrooxidation at the anode surface. Using a titanium anode coated with ruthenium dioxide (Ti/RuO₂), organic pollutants can be completely oxidized to carbon dioxide and water. The degradation can proceed through the generation of hydroxyl radicals from water discharge on the anode surface or, in the presence of chloride ions, through indirect oxidation by electrochemically generated active chlorine species like hypochlorite.

Sonolysis and Combined Sonochemical-Biological Approaches

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. nih.gov This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl radicals (•OH), which then degrade the dye molecules. researchgate.netnih.gov

The degradation of Acid Yellow 17 by sonolysis alone can achieve 64.4% decolorization under optimized conditions (pH 3, 25 ppm initial concentration, 250 W power). researchgate.net

The efficiency of sonolysis can be significantly enhanced by combining it with other AOPs, creating a synergistic effect. researchgate.net

Sono-Fenton Process: The combination of ultrasound with the Fenton process has proven highly effective. The ultrasonic waves can enhance the mass transfer of reactants and the generation of hydroxyl radicals. For AY 17, the sono-Fenton combination increased the decolorization to nearly 100%. researchgate.net

Sonophotocatalysis: Combining ultrasound with UV/TiO₂ photocatalysis also shows a significant additive effect in degrading AY 17. The ultrasound helps to de-agglomerate the catalyst particles, increasing the available surface area for the photocatalytic reaction. researchgate.net

While the prompt mentions sonochemical-biological approaches, specific research combining sonolysis with biological treatment for Acid Yellow 17 is not prominently featured in the provided search results. However, such hybrid methods generally involve using sonolysis as a pre-treatment step to break down the complex dye structure into more biodegradable intermediates, which are then further mineralized by conventional biological treatments.

Adsorption-Based Removal Strategies for Acid Yellow 17

Adsorption has been identified as a promising and cost-effective method for the removal of dyes like Acid Yellow 17 from wastewater. semanticscholar.org This section explores the development of various adsorbent materials and the principles governing the adsorption process.

Development and Characterization of Novel Adsorbent Materials

A diverse range of materials has been investigated for their potential to adsorb Acid Yellow 17. These materials are often derived from low-cost, readily available sources, including agricultural and industrial wastes.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has shown significant potential for dye removal. Studies have explored the use of various agricultural wastes as precursors for biochar adsorbents. For instance, activated carbon derived from rice husk has demonstrated a high adsorption efficiency for Acid Yellow 17, reaching up to 94.34% removal under optimal conditions of pH 2 and a contact time of 80 minutes. irjet.net Another study utilized mandarin peel waste to produce a novel biochar that was subsequently oxidized and aminated. This modified biochar exhibited excellent adsorption capabilities for Acid Yellow 17.

Activated carbon, known for its high surface area and porosity, is a widely used adsorbent. Researchers have successfully prepared activated carbon from various biomass precursors for the removal of Acid Yellow 17.

The bunch of the açaí fruit (Euterpe oleracea) has been used to prepare low-cost activated carbon. rsdjournal.orgrsdjournal.org The synthesis involved carbonization at temperatures ranging from 500 to 700 °C. rsdjournal.orgrsdjournal.org The resulting activated carbon, particularly the one carbonized at 700 °C, showed a high removal efficiency of approximately 99.9% for Acid Yellow 17. rsdjournal.orgrsdjournal.org The adsorption capacity was found to be slightly dependent on pH, with the maximum adsorption observed at pH 2.0. rsdjournal.orgrsdjournal.org

Similarly, industrial waste from turmeric processing has been identified as a viable precursor for activated carbon. nanoient.orgnanoient.org Different activation methods, including impregnation with sulfuric acid (H₂SO₄) and sodium carbonate (Na₂CO₃), have been explored. nanoient.orgnanoient.org The activated carbon produced via H₂SO₄ carbonization followed by activation at 800 °C exhibited the highest surface area (603 m²/g) and was deemed suitable for textile dye removal. nanoient.orgnanoient.org Another study also highlighted the potential of turmeric industrial waste activated carbon for the adsorption of Acid Yellow 17. nanoient.org Furthermore, activated carbon has been prepared from groundnut husks for the removal of organic dyes from turmeric. chemsociety.org.ngchemsociety.org.ng

Water hyacinth (Eichhornia crassipes), an invasive aquatic plant, has also been utilized to produce activated carbon for Acid Yellow 17 removal. iwaponline.com The maximum dye removal efficiency achieved with this adsorbent was 92.26% at pH 2. iwaponline.com

Inorganic materials, often modified to enhance their adsorptive properties, represent another class of adsorbents for Acid Yellow 17.

Activated Bone Char: Bone char, derived from animal bones, has been activated and used for the removal of Acid Yellow 17. scispace.comresearchgate.netiwaponline.com This material, primarily composed of hydroxyapatite, is considered a green and low-cost adsorbent. iwaponline.comnih.gov Studies have shown a maximum removal efficiency of 91.43% at an optimal pH of 2. scispace.comresearchgate.netiwaponline.com

Amino-silanized Nanocrystalline Zirconia: Nanocrystalline zirconia (ZrO₂) has been synthesized and functionalized with amino groups using 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.netdeswater.comresearchgate.net This modification introduces positively charged sites, enhancing the adsorption of anionic dyes like Acid Yellow 17. researchgate.net The optimal pH for adsorption was found to be 2, with a maximum monolayer adsorption capacity of 66.2 mg/g at 313 K. researchgate.net The successful functionalization of zirconia with amino groups was confirmed by various characterization techniques. deswater.comresearchgate.net

Electrospun Silica (B1680970) Nanofibres: Silica nanofibers produced by the electrospinning technique have been modified to improve their adsorption capacity for Acid Yellow 17. researchgate.net Functionalization with a polymeric nonaromatic ionene chloride resulted in a 100% removal efficiency, a significant improvement from the 54.6% achieved with unmodified silica nanofibers. researchgate.net The modification introduces positively charged moieties, enhancing the adsorption of the anionic dye. researchgate.net The production of silica nanofibers often involves the use of spinning aids like polyvinylpyrrolidone (B124986) (PVP). mdpi.comnih.gov The properties of the resulting nanofibers can be tailored by adjusting the molecular weight of the PVP used. mdpi.comnih.gov

Polymeric and nanocomposite materials offer versatile platforms for developing efficient adsorbents.

Polymeric Adsorbents: Electrospun polymer nanofibers (EPNFs) are characterized by their high surface area and porosity, making them effective adsorbents for dyes. nih.gov Polyamide nanofibers loaded with silica and/or titanium dioxide nanoparticles have been fabricated for dye removal. mdpi.com

Nanocomposite Adsorbents: Magnetic activated carbon-Fe₃O₄ nanocomposites have been synthesized for the removal of Acid Yellow 17. nih.gov These composites are created by the pyrolysis of activated carbon with iron precursors, resulting in dispersed Fe₃O₄ nanoparticles within the carbon matrix. nih.gov The magnetic nature of these nanocomposites facilitates their separation from water after the adsorption process. Other research has explored the development of tri-metal oxide nanocomposites, such as Zn-Mn-Fe nano oxides, for the removal of reactive dyes. Additionally, a PMAL-CTS/MMT nanocomposite has demonstrated a high adsorption capacity for both cationic and anionic dyes, including Acid Yellow 17. researchgate.net The adsorption mechanism for this nanocomposite is believed to involve electrostatic interactions, π-π interactions, and hydrogen bonding. researchgate.net

Adsorption Equilibrium and Isotherm Modeling

Understanding the equilibrium of the adsorption process is crucial for designing efficient wastewater treatment systems. Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. nih.govnih.gov Several isotherm models are commonly used to analyze experimental data, with the Langmuir and Freundlich models being the most prevalent. nih.gov

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govgnest.org It is often used to calculate the maximum adsorption capacity (qₘ) of an adsorbent. gnest.org The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. nih.govgnest.org

For the adsorption of Acid Yellow 17, various studies have found that the experimental data can be well-described by one or both of these models. For instance, the adsorption of Acid Yellow 17 onto activated water hyacinth and activated bone char was better fitted by the Langmuir model. iwaponline.comscispace.comresearchgate.netresearchgate.net In contrast, the Freundlich model provided a better fit for the adsorption onto activated carbon from açaí bunch and activated rice husk. irjet.netrsdjournal.orgrsdjournal.org In some cases, such as the adsorption onto amino-silanized nanocrystalline zirconia and magnetic activated carbon-Fe₃O₄ nanocomposites, the Langmuir model was found to be more suitable. researchgate.netnih.gov The Sips isotherm, a three-parameter model that combines elements of both the Langmuir and Freundlich models, has also been used to describe the adsorption of dyes. nih.gov

The table below summarizes the isotherm model parameters for the adsorption of Acid Yellow 17 on various adsorbents.

Table 1: Isotherm Model Parameters for Acid Yellow 17 Adsorption

| Adsorbent | Isotherm Model | qₘ (mg/g) | Kₗ (L/mg) | R² | Kբ ((mg/g)(L/mg)¹/ⁿ) | 1/n | R² | Reference |

|---|---|---|---|---|---|---|---|---|

| Activated Water Hyacinth | Langmuir | 2.24 | 1.10 | 0.953 | - | - | - | iwaponline.com |

| Activated Water Hyacinth | Freundlich | - | - | - | 0.94 | 0.29 | 0.627 | iwaponline.com |

| Activated Bone Char | Langmuir | 2.24 | 1.10 | 0.953 | - | - | - | scispace.com |

| Activated Bone Char | Freundlich | - | - | - | 0.94 | 0.29 | 0.650 | scispace.com |

| Amino-silanized Nanocrystalline Zirconia | Langmuir | 66.2 | - | >0.99 | - | - | - | researchgate.net |

| Activated Rice Husk | Freundlich | - | - | - | 12.98 | - | 0.996 | irjet.net |

Langmuir, Freundlich, and Temkin Isotherm Analyses

Adsorption isotherms are fundamental to describing the equilibrium state of adsorption, where the amount of adsorbate on the adsorbent is a function of its concentration in the solution at a constant temperature. The Langmuir, Freundlich, and Temkin models are commonly applied to analyze the adsorption of Acid Yellow 17.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ekb.egacs.org It suggests that once a site is occupied, no further adsorption can occur at that site. The model is often indicative of chemisorption. Studies on the adsorption of Acid Yellow 17 onto materials like activated water hyacinth and activated bone char have shown good correlation with the Langmuir model, confirming monolayer coverage and the homogeneous distribution of active sites on the adsorbent. researchgate.netresearchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. acs.orgwikipedia.org This model suggests that the energy of adsorption decreases logarithmically as the adsorbent surface is covered. rsdjournal.org The adsorption of Acid Yellow 17 on adsorbents such as activated rice husk and activated carbon prepared from açaí bunches has been found to fit the Freundlich model well. rsdjournal.orgirjet.net This indicates a favorable adsorption process and suggests that the interaction occurs in multilayers. rsdjournal.org

The Temkin isotherm model accounts for adsorbate-adsorbent interactions, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. acs.orgrsdjournal.org It ignores extremely low and high concentration values. Analysis of Acid Yellow 17 adsorption on activated carbon has also been performed using the Temkin model to understand the heat of adsorption and the binding energy. rsdjournal.org

Table 1: Adsorption Isotherm Model Parameters for Acid Yellow 17

This table presents a compilation of isotherm constants from various studies. The values are dependent on the specific adsorbent and experimental conditions used.

| Adsorbent Material | Isotherm Model | Parameters | Value | Reference |

| Activated Carbon (from Açaí) | Langmuir | qm (mg g⁻¹) | 100.2 | rsdjournal.org |

| Kb (L mg⁻¹) | - | rsdjournal.org | ||

| Freundlich | kf ((mg g⁻¹)(L mg⁻¹)¹/ⁿ) | 16.35 | rsdjournal.org | |

| n | 2.12 | rsdjournal.org | ||

| Temkin | A (L g⁻¹) | 0.43 | rsdjournal.org | |

| b (J mol⁻¹) | 499.7 | rsdjournal.org | ||

| Activated Water Hyacinth | Langmuir | qmax (mg/g) | 11.8 | researchgate.net |

| Freundlich | KF | 1.563 | researchgate.net | |

| 1/n | 0.491 | researchgate.net | ||

| Activated Rice Husk | Freundlich | R² | 0.996 | irjet.net |

| Langmuir | R² | 0.992 | irjet.net |

Multilayer Adsorption Phenomena

The phenomenon of multilayer adsorption, where dye molecules adsorb onto already adsorbed molecules, is a key aspect of the environmental transformation of Acid Yellow 17. This behavior is primarily indicated when experimental data fit the Freundlich isotherm model. rsdjournal.org

Adsorption Kinetics and Mechanistic Interpretation

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of the adsorption process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The kinetics of Acid Yellow 17 adsorption are most commonly analyzed using the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.org A vast body of research consistently shows that the adsorption of Acid Yellow 17 onto a wide range of adsorbents is best described by the pseudo-second-order kinetic model. rsdjournal.orgirjet.netresearchgate.netresearchgate.net This is evidenced by high correlation coefficients (R²) from the model's linear plots. The applicability of this model suggests that the adsorption process is predominantly controlled by chemical adsorption. irjet.net

Table 2: Comparison of Kinetic Models for Acid Yellow 17 Adsorption

| Adsorbent Material | Best Fit Model | Observation | Reference |

|---|---|---|---|

| Activated Carbon (from Açaí) | Pseudo-Second-Order | Describes the adsorption process effectively. | rsdjournal.org |

| Activated Rice Husk | Pseudo-Second-Order | Good fit for the adsorption data (k=0.026). | irjet.net |

| Turmeric Industrial Waste | Pseudo-Second-Order | Correlates well with experimental data. | |

| Amino-Silanized Zirconia | Pseudo-Second-Order | Best described the experimental data. |

Intraparticle Diffusion and Film Diffusion Models

The transport of dye molecules from the solution to the active sites of a porous adsorbent is a multi-step process. This process typically involves:

Film Diffusion (or External Mass Transfer): Movement of the dye from the bulk solution to the external surface of the adsorbent.

Intraparticle Diffusion (or Internal Mass Transfer): Diffusion of the dye from the surface into the pores of the adsorbent. researchgate.net

Adsorption: The final attachment of the dye molecules to the active sites within the pores.

The Weber-Morris intraparticle diffusion model is often used to identify the rate-limiting step. youtube.com A plot of the amount of dye adsorbed (qt) versus the square root of time (t¹/²) is analyzed. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, for the adsorption of Acid Yellow 17 and similar acid dyes, the plot often shows multiple linear regions and does not pass through the origin. researchgate.netresearchgate.net

Thermodynamic Aspects of Adsorption

Thermodynamic analysis is essential to determine the spontaneity, feasibility, and nature of the adsorption process. Key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated from experimental data obtained at different temperatures. scirp.org

Enthalpy, Entropy, and Gibbs Free Energy Changes

Gibbs Free Energy Change (ΔG°): This parameter indicates the spontaneity of the adsorption process. A negative ΔG° value signifies a spontaneous and feasible adsorption process, while a positive value suggests a non-spontaneous process. scirp.orgnih.gov

Enthalpy Change (ΔH°): The sign of ΔH° reveals whether the adsorption is exothermic or endothermic. A negative ΔH° indicates an exothermic process, where adsorption is more favorable at lower temperatures. Conversely, a positive ΔH° points to an endothermic process, which is favored by an increase in temperature. scirp.orgnih.gov

Entropy Change (ΔS°): This parameter describes the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in disorder at the interface, which can occur if, for example, water molecules are displaced from the adsorbent surface by the dye molecule. scirp.org

For the adsorption of Acid Yellow 17, the thermodynamic parameters can vary depending on the adsorbent used. For instance, one study found the adsorption onto amino-silanized nanocrystalline zirconia to be an exothermic process. In general, the determination of these parameters is crucial for optimizing the temperature conditions for efficient dye removal.

Table 3: Interpretation of Thermodynamic Parameters in Adsorption

| Parameter | Sign | Interpretation |

|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative (-) | Spontaneous and feasible process |

| Positive (+) | Non-spontaneous process | |

| ΔH° (Enthalpy) | Negative (-) | Exothermic process (favored at low temp.) |

| Positive (+) | Endothermic process (favored at high temp.) | |

| ΔS° (Entropy) | Positive (+) | Increased randomness at the solid-liquid interface |

| Negative (-) | Decreased randomness at the solid-liquid interface |

Biological Degradation and Biosorption Processes

Biological methods, including biosorption by non-living biomass and enzymatic degradation, represent environmentally friendly and cost-effective approaches for the removal of Acid Yellow 17 from aqueous solutions.

Non-living biomass from various sources has been investigated for its potential to remove Acid Yellow 17 through biosorption. This process involves the binding of the dye molecules to the surface of the biomass.

Aerobic Granular Sludge: Non-living aerobic granular sludge has been demonstrated to be an effective biosorbent for Acid Yellow 17. nih.govresearchgate.net The process is highly dependent on pH, with acidic conditions (pH 2.0) being favorable for biosorption. nih.govresearchgate.net The functional groups present on the sludge surface, such as amine, hydroxyl, and carboxyl groups, are believed to be the active sites for dye binding. nih.gov Thermodynamic studies have indicated that the biosorption onto aerobic granular sludge is a spontaneous and exothermic process. nih.gov

Typha angustata L. : The biomass of the aquatic plant Typha angustata L. (narrow-leaved cattail) has also been utilized as a low-cost and eco-friendly biosorbent for Acid Yellow 17. tandfonline.com Optimal conditions for dye uptake by this biomass were found to be an initial pH of 2, a temperature of 303 K, and a contact time of 40 minutes. tandfonline.com The dye removal efficiency was observed to increase with a greater biosorbent dosage and contact time, while it decreased with an increase in temperature. tandfonline.com

Table 2: Comparison of Biosorption of Acid Yellow 17 by Different Non-Living Biomass

| Biomass | Optimal pH | Optimal Temperature (K) | Key Findings |

| Non-living aerobic granular sludge | 2.0 nih.govresearchgate.net | - | Spontaneous and exothermic process. nih.gov |

| Typha angustata L. | 2.0 tandfonline.com | 303 tandfonline.com | Dye uptake decreases with increasing temperature. tandfonline.com |

The enzymatic degradation of azo dyes like Acid Yellow 17 involves the breakdown of the complex dye molecule into simpler, often less colored, and less toxic compounds. This is primarily achieved through the action of various oxidoreductive enzymes.

The initial and most crucial step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.com This reaction is catalyzed by enzymes known as azoreductases , which results in the formation of colorless aromatic amines. mdpi.comafricaresearchconnects.com The bacterium Pseudomonas putida mt-2 has been shown to effectively degrade Acid Yellow 17, and the detection of 4-aminobenzenesulfonic acid as a metabolite indicates the expression of azoreductase by this bacterium. africaresearchconnects.com

Other key enzymes involved in the degradation of azo dyes include laccases and peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase). mdpi.com These enzymes function through a nonspecific free-radical mechanism, which allows them to degrade a wide range of phenolic compounds and avoid the formation of potentially toxic aromatic amines. nih.gov Laccase, produced by Bacillus sp., has demonstrated the ability to decolorize "acid yellow" dye with an efficiency of 76.4% within 96 hours. researchgate.net Peroxidases also contribute to dye degradation by either precipitating the chemical structure of aromatic dyes or by opening up their aromatic ring structure. environcj.in

Hybrid and Integrated Remediation Systems for Acid Yellow 17

To enhance the removal efficiency of Acid Yellow 17 from wastewater, hybrid and integrated systems that combine different treatment processes are being explored.

Combining adsorption with advanced oxidation processes (AOPs) has shown significant promise for the effective removal of Acid Yellow 17. In one such system, adsorption onto powdered activated carbon (PAC) is integrated with heterogeneous persulfate oxidation. nih.govnih.gov This approach has achieved high color and Chemical Oxygen Demand (COD) removal rates. nih.govnih.gov The PAC not only acts as an adsorbent but also shortens the reaction time in the persulfate system. nih.gov Acidic to neutral pH conditions are generally more suitable for the removal of Acid Yellow 17 in these combined systems. nih.govresearchgate.net

Another effective combination involves ultrasound-assisted degradation. The use of ultrasound in conjunction with Fenton's reagent has been shown to achieve nearly 100% decolorization of Acid Yellow 17. researchgate.net This sono-Fenton process is a powerful AOP that generates highly reactive hydroxyl radicals, leading to the rapid degradation of the dye molecules. researchgate.netsemanticscholar.org

While specific studies on the use of fluidized bed reactors for the degradation of Acid Yellow 17 are limited, research on similar azo dyes, such as Acid Yellow 36, has demonstrated the high performance of this reactor configuration. The heterogeneous Fenton process, a type of AOP, has been successfully implemented in a fluidized-bed reactor for the degradation of Acid Yellow 36. This configuration has shown superior performance compared to conventional stirred-tank reactors. The enhanced mass transfer characteristics of fluidized bed reactors can be beneficial for overcoming the limitations of reactions involving short-lived reactive species like hydroxyl radicals.

Characterization of Acid Yellow 17 Degradation Byproducts and Mineralization Assessment

Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Reduction Evaluation

The mineralization of Acid Yellow 17 is quantified by measuring the reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). These parameters provide a measure of the total amount of organic pollutants present in the water. A significant reduction in TOC and COD indicates the effective conversion of the complex organic dye molecule into simpler, less harmful substances.

Several studies have investigated the efficacy of different degradation methods in reducing the TOC and COD of AY 17-containing wastewater. For instance, a combined Electrocoagulation (EC) and Photo-Fenton (PF) process achieved a 76% reduction in COD and a 78% reduction in TOC. researchgate.net In another study using a photoelectrocatalytic process with Sn3O4/TiO2/Ti electrodes, an 83% removal of total organic carbon was reported. researchgate.net Ozonation has also been shown to be effective, diminishing the COD to 50% of its initial value. nih.gov

The efficiency of COD removal can be influenced by various operational parameters such as pH, catalyst dosage, and reaction time. For example, in a study using persulfate oxidation activated with powdered activated carbon (PAC), an 88.4% COD removal efficiency was obtained under optimum conditions. nih.gov Similarly, Fenton's oxidation process has demonstrated high COD removal rates for various dyes, with efficiency being dependent on factors like pH and the concentration of Fenton's reagent (H₂O₂ and Fe²⁺). casaverdeambiental.com.brmdpi.com

The table below summarizes the TOC and COD reduction efficiencies achieved by different treatment processes for Acid Yellow 17.

| Treatment Method | COD Reduction (%) | TOC Reduction (%) | Reference |

| Electrocoagulation + Photo-Fenton (EC + PF) | 76 | 78 | researchgate.net |

| Photoelectrocatalysis (Sn3O4/TiO2/Ti) | - | 83 | researchgate.net |

| Adsorption and Heterogeneous Persulfate Oxidation (HPS) | 96.6 | - | nih.gov |

| Ozonation | 50 | ~70 (30% TOC remaining) | nih.gov |

| Fenton Oxidation | 57.6 (after 60 min) | - | researchgate.net |

| Fenton Oxidation | 90.2 (after 600 min) | - | researchgate.net |

| Persulfate Oxidation (PSO) + Biological Treatment | 64 | - | researchgate.net |

Identification of Intermediate Species and Reaction Pathways

The degradation of the complex structure of Acid Yellow 17 proceeds through the formation of various intermediate organic compounds before complete mineralization. Identifying these intermediates is crucial for understanding the degradation mechanism and ensuring that no toxic or persistent byproducts are formed. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for this purpose. researchgate.netresearchgate.netresearchgate.netjneonatalsurg.com

During the breakdown of AY 17, the primary target for oxidative species like hydroxyl radicals (•OH) is the azo bond (–N=N–), which is responsible for the dye's color. deswater.com Cleavage of this bond leads to the formation of smaller aromatic compounds. For example, studies on the biodegradation of AY 17 by Pseudomonas putida mt-2 identified 4-aminobenzenesulfonic acid as a product of azoreduction. africaresearchconnects.com

Further oxidation of these aromatic intermediates leads to the opening of the aromatic rings, resulting in the formation of aliphatic carboxylic acids. In the ozonation of a similar reactive azo dye, formic acid and oxalic acid were identified as the main final oxidation products before complete mineralization to CO₂. nih.gov The degradation pathway in photoelectrocatalytic processes has also been studied, with intermediates being identified through liquid chromatography-mass spectrometry, leading to a proposed oxidation mechanism. researchgate.net

The general degradation pathway can be summarized as:

Attack on the azo bond and other functional groups by reactive species (e.g., •OH).

Cleavage of the azo bond, leading to decolorization and the formation of aromatic amines and other aromatic intermediates.

Hydroxylation and subsequent opening of the aromatic rings.

Formation of smaller aliphatic acids (e.g., formic acid, oxalic acid).

Complete mineralization to CO₂, H₂O, and inorganic ions like NO₃⁻ and SO₄²⁻. nih.gov

The specific intermediates identified can vary depending on the degradation method used. For instance, HPLC analysis has been used to reveal the formation of various intermediates during the conversion of acid yellow by the laccase enzyme. researchgate.net Similarly, ESI-MS has been effectively used to identify metabolites and construct detailed biochemical degradation pathways for azo dyes. jneonatalsurg.com

Assessment of Decolorization Efficiency

The primary and most immediately visible outcome of dye degradation is the removal of color from the wastewater. Decolorization efficiency is typically measured spectrophotometrically by monitoring the decrease in absorbance at the dye's maximum visible wavelength (λmax), which for Acid Yellow 17 is around 400 nm. deswater.com The efficiency is a direct indicator of the cleavage of the chromophoric azo group. deswater.com

A wide range of decolorization efficiencies has been reported for Acid Yellow 17 using various treatment methods. Advanced oxidation processes are generally very effective in color removal. For example, a photoelectrocatalytic method using Sn3O4 flower-like nanostructures achieved 95% color removal in 60 minutes. researchgate.net Ozonation processes have demonstrated up to 98% removal efficiency after 45 minutes of reaction time. researchgate.netdergipark.org.tr

Other methods also show high efficacy. A combination of adsorption and heterogeneous persulfate oxidation resulted in 100% color removal. researchgate.net Photocatalytic degradation using ZrO₂-CeO₂ hollow microspheres achieved 88% degradation in 180 minutes. deswater.com Even sonication alone, under optimized conditions, can achieve 64.4% decolorization. researchgate.net Biological methods, such as using the laccase enzyme from Bacillus sp., have also been successful, showing a 76.4% decolorization efficiency within 96 hours. researchgate.net

The table below presents the decolorization efficiencies of Acid Yellow 17 achieved through different treatment technologies.

| Treatment Method | Decolorization Efficiency (%) | Time | Reference |

| Adsorption and Heterogeneous Persulfate Oxidation | 100 | - | researchgate.net |

| Ozonation (16 g/m³ ozone concentration) | 98 | 45 min | researchgate.netdergipark.org.tr |

| Photoelectrocatalysis (Sn3O4/TiO2/Ti) | 97 | - | researchgate.net |

| Photoelectrocatalysis (Sn3O4/TiO2/Ti) | 95 | 60 min | researchgate.netresearchgate.net |

| Adsorption (Activated bone char) | 91.43 | 120 min | iwaponline.com |

| Photocatalysis (ZrO₂-CeO₂) | 88 | 180 min | deswater.com |

| Biodegradation (Laccase from Bacillus sp.) | 76.4 | 96 h | researchgate.net |

| Sonication (Dual-frequency) | 64.4 | - | researchgate.net |

Influence of Environmental and Operational Parameters on Acid Yellow 17 Reactivity and Removal

Effect of Solution pH on Degradation and Adsorption Efficiencies

The pH of the solution is a critical parameter affecting the surface charge of the adsorbent/catalyst and the ionization state of the dye molecule, thereby influencing the removal efficiency of Acid Yellow 17.

Adsorption: For adsorption processes, a lower pH generally favors the removal of AY 17. The highest removal efficiency is consistently observed at acidic pH values, typically around pH 2. iwaponline.comirjet.netrsdjournal.org This is attributed to the protonation of the adsorbent surface, which creates a positive charge that enhances the electrostatic attraction with the anionic AY 17 dye molecules. iwaponline.com As the pH increases, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in adsorption capacity. For instance, using activated bone char, the adsorption of AY 17 decreased from 91.92% at pH 2 to 66.66% at pH 11. iwaponline.com Similarly, with activated carbon from açaí bunches, the removal index decreased from 99% at pH 2.0 to 92% at pH 9.0. rsdjournal.org Studies using turmeric industrial waste activated carbon also showed maximum uptake of AY 17 in the pH range of 2.0–5.5. nanoient.org

Degradation: In degradation processes like the Fenton reaction, pH also plays a crucial role. The degradation of AY 17 by the Fenton process (H₂O₂/Fe²⁺) was found to be maximal at pH 3.0, achieving about 89% degradation. researchgate.net The efficiency decreased at both lower and higher pH values, with degradation being 71% at pH 2.0, 83% at pH 5.0, and only 2.7% at pH 8.0. researchgate.net This is because the pH affects the concentration of Fe²⁺ and the rate of hydroxyl radical formation, which are the primary oxidizing agents in this process. researchgate.net

Impact of Initial Acid Yellow 17 Concentration

The initial concentration of Acid Yellow 17 in a solution significantly affects the efficiency of its removal. Generally, as the initial dye concentration increases, the percentage of removal tends to decrease. iwaponline.comirjet.netiwaponline.com

For example, in a study using activated bone char, the removal of AY 17 was high (maximum of 91.314%) for initial concentrations between 50–150 mg/L, but it declined to 77.194% at a concentration of 300 mg/L. iwaponline.com Similarly, with activated water hyacinth, the removal percentage decreased from 92.26% to 75.34% as the initial concentration increased from 50 to 300 mg/L. iwaponline.com Another study using activated rice husk also observed that as the concentration increased, the adsorption decreased. irjet.net

Conversely, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) often increases with the initial concentration until a saturation point is reached. For instance, the adsorption capacity of activated carbon from açaí bunches for AY 17 increased from 47.9 ± 0.1 mg g⁻¹ to 100.2 ± 0.2 mg g⁻¹ when the initial dye concentration was raised from 50 to 150 mg L⁻¹. rsdjournal.org

Influence of Temperature on Reaction Rates and Adsorption Capacity

Temperature is a significant parameter that can influence both the rate of reaction in degradation processes and the capacity of adsorption for Acid Yellow 17. The effect of temperature depends on whether the process is endothermic (favored by higher temperatures) or exothermic (hindered by higher temperatures).

In the context of adsorption, an increase in temperature can have varied effects. For instance, the adsorption of AY 17 on activated carbon prepared from açaí bunches showed a significant increase in efficiency with rising carbonization temperature, with removal rates of 38.0%, 61.7%, and 99.9% for carbonization temperatures of 500, 600, and 700 °C, respectively. rsdjournal.org This suggests that the formation of a more effective adsorbent material is temperature-dependent. rsdjournal.org

For degradation processes, such as those involving Fenton or photo-Fenton reactions, an increase in temperature generally enhances the reaction rate. researchgate.net Studies have shown that higher temperatures are favored for achieving high degradation efficiency, indicating the endothermic nature of these processes. researchgate.net

The thermodynamic nature of the adsorption process itself determines the direct effect of solution temperature. Some studies indicate that the adsorption of dyes can be an endothermic and spontaneous process. researchgate.net However, other research suggests that the adsorption of AY 17 onto modified silica (B1680970) nanofibers is an exothermic process. researchgate.net The nature of the interaction (physisorption or chemisorption) also plays a role; chemisorption is generally favored by higher temperatures, while physisorption is negatively affected. nih.gov

Role of Adsorbent/Catalyst Dosage and Concentration

The dosage or concentration of the adsorbent or catalyst is a crucial factor in the removal of Acid Yellow 17, as it determines the number of available active sites for adsorption or reaction.

In general, an increase in the adsorbent dosage leads to a higher percentage of dye removal. This is because a larger amount of adsorbent provides a greater surface area and more adsorption sites. For example, when using activated bone char, increasing the adsorbent dose from 10 to 60 g/L increased the adsorption of AY 17 from 85.20% to 91.43%. iwaponline.com Similarly, with activated water hyacinth, the dye removal percentage increased with an increasing adsorbent dose, reaching a maximum of 94.2%. iwaponline.com

However, beyond a certain optimal dosage, the increase in removal efficiency may become insignificant. iwaponline.comiwaponline.com This is often due to the aggregation of adsorbent particles at high concentrations, which can lead to a decrease in the total surface area and an increase in the diffusion path length.

The optimal dosage is therefore a balance between achieving maximum removal and minimizing the amount of adsorbent used. In one study, the maximum removal efficiency of 94.34% was achieved with an adsorbent dosage of 0.7 grams of activated rice husk for a 20 ppm solution of AY 17. irjet.net

Effect of Contact Time and Reaction Duration

The contact time, or reaction duration, is a critical parameter that determines the extent to which the removal of Acid Yellow 17 can proceed. It represents the time required for the dye to interact with the adsorbent or catalyst and reach a state of equilibrium.

In most adsorption processes, the rate of dye removal is initially rapid, followed by a slower phase until equilibrium is achieved. iwaponline.comrsdjournal.orgiwaponline.com The initial rapid phase is attributed to the abundance of available active sites on the adsorbent surface. iwaponline.com As these sites become occupied, the rate of adsorption slows down.

For example, with activated bone char, most of the dye adsorption occurred within the first 30 minutes, and equilibrium was reached within 120 minutes. iwaponline.com Similarly, using activated water hyacinth, the removal of AY 17 was rapid in the first 30 minutes and reached saturation at 120 minutes. iwaponline.com A study with activated carbon from açaí bunches showed a rapid increase in adsorption up to 25 minutes, with equilibrium being reached in 200 minutes. rsdjournal.org Another study using activated rice husk found the optimum contact time to be 80 minutes. irjet.net

The equilibrium time is an important factor in designing efficient wastewater treatment systems, as it dictates the required residence time for the treatment process.

Matrix Effects: Influence of Ionic Strength and Co-existing Pollutants

The composition of the wastewater matrix, including the presence of salts (ionic strength) and other pollutants, can significantly influence the removal of Acid Yellow 17. These co-existing substances can compete with the dye for active sites on the adsorbent or catalyst, or they can alter the surface properties of the materials involved.

For instance, in a study investigating both adsorption and heterogeneous persulfate oxidation for the removal of AY 17, the effect of NaCl concentration was examined. researchgate.net While the specific impact on AY 17 removal was part of a broader experimental design, the presence of salts can either enhance or inhibit adsorption depending on the specific ions and their interactions with the dye and the adsorbent surface.

In degradation processes, certain anions can act as scavengers of the reactive radical species, such as hydroxyl radicals, thereby reducing the degradation efficiency of the target pollutant. The scavenging effects of anions like Cl⁻, SO₄²⁻, CO₃²⁻, and HCO₃⁻ on the degradation of AY 17 have been noted as an area of study. researchgate.net

Understanding these matrix effects is crucial for the application of removal technologies to real industrial wastewater, which is typically a complex mixture of various organic and inorganic compounds.

Regeneration and Reusability of Sorbents and Catalysts in Acid Yellow 17 Remediation

Methodologies for Catalyst and Adsorbent Regeneration

Various techniques are employed to restore the activity and capacity of spent catalysts and adsorbents used in AY17 remediation. These methodologies can be broadly categorized into thermal, chemical, and physical approaches.

Catalyst Regeneration: Thermal regeneration involves the application of heat to remove accumulated deposits or to restore the catalyst's surface properties. Examples include calcination and reduction processes numberanalytics.com. For instance, a study on the regeneration of a Ni/Al2O3 catalyst used in methane (B114726) reforming found that thermal regeneration at 700°C restored catalyst activity to 90% of its original value numberanalytics.com. Similarly, spent zeolite catalysts can be regenerated in an oven at 450 °C for 2 hours to remove coke without altering the zeolite structure acs.org.

Chemical regeneration utilizes chemical agents to remove adsorbed species or to reactivate the catalyst surface. This can involve acid or base treatments, as well as oxidation-reduction cycles numberanalytics.com. A formic acid-mediated approach has been introduced for the regeneration of spent V2O5–WO3/TiO2 catalysts, maintaining high catalytic activity acs.org. Another method for regenerating TiO2 photocatalysts from waste selective catalytic reduction (SCR) catalysts involves alkali leaching followed by acid leaching mdpi.com. Nitric acid washing has also been explored for the regeneration of waste SCR denitrification catalysts acs.org.

Physical regeneration methods involve mechanical or energy-based techniques to clean or restore the catalyst surface. Ultrasonication is one such method, which can be performed in distilled water or hydrogen peroxide (H2O2) solutions numberanalytics.comresearchgate.net.

Adsorbent Regeneration: Adsorbent regeneration aims to desorb the accumulated pollutants and restore the material's adsorption capacity. Chemical regeneration is a common method, involving the use of specific solvents or chemical solutions to desorb the adsorbed dye molecules rsc.org. This can also include the decomposition of adsorbed species using oxidants rsc.org. For example, NaOH and HCl solutions have been used as elution media for the regeneration of activated carbon adsorbents nih.gov. The regeneration capacity of an adsorbent is often dependent on the solution pH, as changing the pH can facilitate the exchange of adsorbed pollutants with other ions rsc.org.

Thermal regeneration can also be applied to adsorbents to desorb or decompose adsorbed compounds frontiersin.org. Supercritical extraction, photocatalytic degradation, and biological degradation are other techniques explored for regenerating spent clay-based adsorbents rsc.org. The photo-Fenton process has been successfully employed for the regeneration of modified bentonite (B74815) used in the removal of anionic dyes, leading to the total mineralization of the dye academie-sciences.fr. For certain carbon-based adsorbents, such as multiwalled carbon nanotubes and poly(acrylonitrile-styrene) impregnated with activated carbon, simple methods like soaking in distilled water followed by drying have been used for regeneration mdpi.com.

Evaluation of Reusability and Long-Term Stability

The reusability and long-term stability of sorbents and catalysts are critical for their practical application in AY17 remediation, directly impacting the economic feasibility and sustainability of the treatment process.

Catalyst Reusability: Studies on photocatalysts demonstrate varying degrees of reusability. Ag@TiO2 nanoparticles, utilized for AY-17 degradation under solar light, have shown the ability to be reused thrice with only a negligible decline in efficiency nih.gov. Fe-doped TiO2 photocatalysts, regenerated from waste SCR catalysts, exhibited excellent performance in dye degradation after regeneration mdpi.com. However, the activity of TiO2 photocatalysts can decrease with repeated use; for instance, after six uses, the photodegradation ratio of methyl orange could be resumed to 60-61% using different regeneration methods, and after ten uses, it could be resumed to 30-63% researchgate.net.

In catalytic pyrolysis, while catalyst cracking abilities may decrease with an increasing number of reaction cycles, regeneration procedures have proven effective in restoring a significant portion of the catalyst's surface area. For example, a regenerated catalyst regained 94% of its original surface area acs.org. Bio-Pd catalysts have demonstrated notable stability, maintaining their catalytic activity even after seven reuse cycles rsc.org. Nickel-based catalysts, such as Ni/SiO2, showed a slight reduction in hydrodeoxygenation activity after four consecutive reactions and regenerations, primarily attributed to deactivation mechanisms like sintering and the adsorption of poisoning substances mdpi.com. Photoelectrocatalysts have also shown excellent stability during the degradation process of dyes researchgate.net.

Adsorbent Reusability: The reusability of adsorbents for AY17 removal has been extensively investigated. Modified electrospun silica (B1680970) nanofibres have proven to be highly efficient in AY17 removal, retaining most of their effectiveness even after five regeneration cycles scholarsportal.info. Aminated avocado seed powder (AASP) exhibited excellent regeneration capabilities and a negligible loss of adsorption capacity over five cycles when used for AY17 removal nih.govtandfonline.com.

However, not all adsorbents maintain high efficiency over multiple cycles. Granular activated carbon, for instance, has shown reduced efficiencies after the third or fourth use in AY17 remediation nih.gov. In contrast, hydrochar derived from Spirogyra sp. algae biomass demonstrated superior stability and reusability, retaining 67.11% adsorption efficiency after four cycles for direct yellow dye, which is also an anionic dye wu.ac.th. Multiwalled carbon nanotubes and poly(acrylonitrile-styrene) impregnated with activated carbon have also been confirmed as reusable adsorbents mdpi.com. Activated carbon prepared from Euterpe oleracea (açaí) showed high adsorption capacity for AY17, suggesting its potential for repeated use rsdjournal.orgrsdjournal.org. Another study using pea peel activated carbon (PPAC) reported a decrease in adsorption capacity by 12.85% after six regeneration cycles using NaOH and HCl as elution media nih.gov.

The following table summarizes some research findings on the reusability of various sorbents and catalysts for dye removal, including Acid Yellow 17.

Table 1: Reusability of Sorbents and Catalysts in Dye Remediation

| Material Type | Specific Material | Dye (if specified) | Number of Cycles | % Efficiency/Capacity Retention | Reference |

| Catalyst | Ag@TiO2 nanoparticles | Acid Yellow 17 (AY-17) | 3 | Negligible decline | nih.gov |

| Catalyst | Fe-doped TiO2 photocatalyst | Dyes (general) | Not specified | Excellent performance | mdpi.com |

| Catalyst | TiO2 photocatalyst | Methyl orange | 6 | 60-61% | researchgate.net |

| Catalyst | TiO2 photocatalyst | Methyl orange | 10 | 30-63% | researchgate.net |

| Catalyst | Bio-Pd catalyst | Environmental pollutants (general) | 7 | Stable activity | rsc.org |

| Catalyst | Ni/SiO2 catalyst | Bio-oil (hydrodeoxygenation) | 4 | Slightly reduced activity | mdpi.com |

| Adsorbent | Modified electrospun silica nanofibres | Acid Yellow 17 (AY17) | 5 | Mostly efficient | scholarsportal.info |

| Adsorbent | Aminated avocado seed powder (AASP) | Acid Yellow 17 (AY17) | 5 | Negligible loss, excellent regeneration | nih.govtandfonline.com |

| Adsorbent | Granular Activated Carbon (GAC) | Acid Yellow 7 | 3-4 | Low efficiencies | nih.gov |

| Adsorbent | Hydrochar from Spirogyra sp. | Direct Yellow | 4 | 67.11% | wu.ac.th |

| Adsorbent | Pea Peel Activated Carbon (PPAC) | Acid Yellow 11 | 6 | 12.85% decrease in capacity | nih.gov |

Theoretical and Computational Studies of Acid Yellow 17 Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comcore.ac.uk It is a prominent tool for predicting the reactivity and stability of chemical compounds like azo dyes. researchgate.net By solving the Kohn-Sham equations, DFT allows for the calculation of various molecular properties and electronic descriptors that are crucial for understanding the dye's behavior. mdpi.com

DFT calculations can determine the optimized geometry of the Acid Yellow 17 molecule and map its electron density distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The E-HOMO is related to the molecule's ability to donate electrons, while the E-LUMO indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis spectra) of the dye. preprints.org This allows for a theoretical understanding of the relationship between the dye's molecular structure and its characteristic yellow color. preprints.org These computational approaches have been successfully used to study various azo dyes, providing insights into their electronic properties and spectral behavior. researchgate.netmdpi.com

| Descriptor | Significance |

|---|---|